2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole
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Overview
Description
“2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms . The bromoacetyl group is known to be employed as an acylating reagent and in the production of heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds involves the use of bromoacetyl bromide as an acylating reagent . Amino acids can be converted to azido acetamides using bromoacetyl bromide . Additionally, 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates and their selenazole analogues were synthesized by α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea or selenourea .Molecular Structure Analysis
The molecular structure of “2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole” would include a thiazole ring, an amino group, a bromoacetyl group, and a phenyl group .Chemical Reactions Analysis
Bromoacetyl groups can react with amines to form azido acetamides . They can also react with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides .Physical And Chemical Properties Analysis
Amino acids, which are structurally similar to “2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole”, are colorless, crystalline substances. They have a high melting point due to their ionic property and are soluble in water and ethanol .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including the compound , have been found to exhibit antimicrobial properties . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs. For instance, Ritonavir, an antiretroviral medication used to treat and prevent the HIV/AIDS, contains thiazole moieties .
Antifungal Activity
Thiazoles are also known for their antifungal properties. Abafungin, an antifungal drug, is one such example that contains thiazole moieties .
Anticancer Activity
Thiazole-based compounds have shown potential in cancer treatment. Tiazofurin, an anticancer drug, is a notable example . Moreover, some synthesized N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives have been screened for their in vitro anticancer properties .
Antidiabetic Activity
Thiazole derivatives have been associated with antidiabetic activities . They are being studied for their potential use in the treatment of diabetes.
Anti-inflammatory Activity
Thiazoles have shown anti-inflammatory properties . Meloxicam, an anti-inflammatory drug, contains a thiazole moiety .
Anti-Alzheimer Activity
Thiazole-based compounds have been associated with anti-Alzheimer activities . They are being explored for their potential use in the treatment of Alzheimer’s disease.
Antihypertensive Activity
Thiazole derivatives have also been associated with antihypertensive activities . They are being studied for their potential use in the treatment of hypertension.
Mechanism of Action
Target of Action
The primary target of 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This interaction could potentially alter the phosphorylation state of proteins, thus affecting various cellular processes .
Result of Action
Based on its target, it can be inferred that the compound may have a significant impact on cellular processes such as cell growth and differentiation .
properties
IUPAC Name |
2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHABMIHGGMUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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